molecular formula C15H14F3NO2S B12144622 (2,4-Dimethylphenyl){[2-(trifluoromethyl)phenyl]sulfonyl}amine

(2,4-Dimethylphenyl){[2-(trifluoromethyl)phenyl]sulfonyl}amine

Cat. No.: B12144622
M. Wt: 329.3 g/mol
InChI Key: SLYHBMXOUUJFEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,4-Dimethylphenyl){[2-(trifluoromethyl)phenyl]sulfonyl}amine is an organic compound that features both aromatic and sulfonylamine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dimethylphenyl){[2-(trifluoromethyl)phenyl]sulfonyl}amine typically involves the reaction of 2,4-dimethylaniline with 2-(trifluoromethyl)benzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran and are conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dimethylphenyl){[2-(trifluoromethyl)phenyl]sulfonyl}amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols.

Scientific Research Applications

(2,4-Dimethylphenyl){[2-(trifluoromethyl)phenyl]sulfonyl}amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (2,4-Dimethylphenyl){[2-(trifluoromethyl)phenyl]sulfonyl}amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonylamine group can form strong hydrogen bonds and electrostatic interactions, influencing the activity of biological molecules and pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2,4-Dimethylphenyl)sulfonylamine
  • (2-(Trifluoromethyl)phenyl)sulfonylamine
  • (2,4-Dimethylphenyl)(phenyl)sulfonylamine

Uniqueness

(2,4-Dimethylphenyl){[2-(trifluoromethyl)phenyl]sulfonyl}amine is unique due to the presence of both 2,4-dimethylphenyl and 2-(trifluoromethyl)phenyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for specific molecular interactions, making it valuable for various applications.

Properties

Molecular Formula

C15H14F3NO2S

Molecular Weight

329.3 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-2-(trifluoromethyl)benzenesulfonamide

InChI

InChI=1S/C15H14F3NO2S/c1-10-7-8-13(11(2)9-10)19-22(20,21)14-6-4-3-5-12(14)15(16,17)18/h3-9,19H,1-2H3

InChI Key

SLYHBMXOUUJFEC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=CC=C2C(F)(F)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.